molecular formula C19H24O4 B5153947 1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene

1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5153947
M. Wt: 316.4 g/mol
InChI Key: HMZUZWTWUUBVPT-UHFFFAOYSA-N
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Description

1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with a complex structure that includes an ethyl group, multiple ethoxy groups, and a methoxyphenoxy group attached to a benzene ring

Properties

IUPAC Name

1-ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-3-16-8-10-17(11-9-16)22-14-12-21-13-15-23-19-7-5-4-6-18(19)20-2/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZUZWTWUUBVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-ethyl-4-bromobenzene with 2-(2-(2-methoxyphenoxy)ethoxy)ethanol under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product might involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction: Reduction reactions can target the ethoxy or methoxy groups, potentially leading to the formation of alcohols or ethers.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological systems.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors can be studied to understand its effects. The pathways involved often include binding to active sites, inducing conformational changes, or participating in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: This compound has a similar structure but lacks the ethyl group.

    4-Ethyl-2-methoxyphenol: This compound has an ethyl group and a methoxy group attached to the benzene ring but lacks the ethoxy chains.

Uniqueness

1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its combination of ethyl, methoxyphenoxy, and ethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

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